molecular formula C18H19N3O3S B3702483 4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide

4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B3702483
M. Wt: 357.4 g/mol
InChI Key: VCFVLHUBYLRGSR-UHFFFAOYSA-N
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Description

4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 357.43 g/mol This compound is known for its unique structure, which includes a cyclohexylsulfanyl group, a nitro group, and a pyridin-2-ylbenzamide moiety

Preparation Methods

The synthesis of 4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide typically involves multiple steps, including the introduction of the cyclohexylsulfanyl group, nitration, and coupling with pyridin-2-ylbenzamide. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Introduction of Cyclohexylsulfanyl Group: This step often involves the reaction of cyclohexylthiol with a suitable benzene derivative under controlled conditions.

    Coupling with Pyridin-2-ylbenzamide: The final step involves coupling the intermediate product with pyridin-2-ylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyridine ring are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyridin-2-ylbenzamide moiety are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide can be compared with other similar compounds, such as:

    4-cyclohexylsulfanyl-3-nitro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pyridin-2-yl group.

    4-cyclohexylsulfanyl-3-nitro-N-methylbenzamide: Similar structure but with a methyl group instead of a pyridin-2-yl group.

    4-cyclohexylsulfanyl-3-nitro-N-ethylbenzamide: Similar structure but with an ethyl group instead of a pyridin-2-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-cyclohexylsulfanyl-3-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-18(20-17-8-4-5-11-19-17)13-9-10-16(15(12-13)21(23)24)25-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFVLHUBYLRGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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